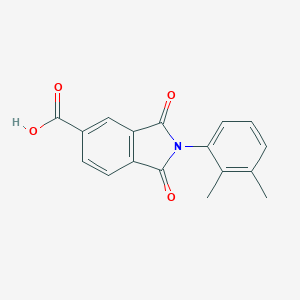

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It contains a 2,3-dimethylphenyl group, an isoindoline group (a type of heterocyclic compound), two carbonyl groups (indicating the presence of ketones), and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoindoline ring and the introduction of the 2,3-dimethylphenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 2,3-dimethylphenyl group is a type of aromatic ring, which contributes to the compound’s stability. The isoindoline group is a heterocyclic compound, which may impact the compound’s reactivity. The carbonyl groups and the carboxylic acid group are polar, which would influence the compound’s solubility and reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aromatic ring is generally stable but can undergo electrophilic aromatic substitution reactions. The carbonyl groups can undergo a variety of reactions, including nucleophilic addition. The carboxylic acid group can participate in acid-base reactions and can be converted into other functional groups, such as esters and amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the carbonyl and carboxylic acid groups) would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of the intermolecular forces .

Safety and Hazards

As with any chemical compound, handling “2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on the compound’s physical and chemical properties .

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to mefenamic acid , a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . Therefore, it’s possible that this compound may have similar targets.

Mode of Action

If we consider its structural similarity to mefenamic acid, it might interact with its targets (cox-1 and cox-2) in a similar manner, leading to the inhibition of prostaglandin synthesis . Prostaglandins play a key role in the generation of inflammation, pain, and fever.

Biochemical Pathways

Based on its structural similarity to mefenamic acid, it might affect the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, it could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Mefenamic acid has a bioavailability of 90%, is mainly metabolized in the liver (CYP2C9), and has an elimination half-life of 2 hours . It is excreted via the kidneys (52–67%) and feces (20–25%) .

Result of Action

If it acts similarly to mefenamic acid, it might reduce the production of prostaglandins, leading to a decrease in inflammation and pain .

properties

IUPAC Name |

2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGUIZGDCCILFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351064 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294667-08-6 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.